5-(Furan-3-yl)pyridine-3-carboxylic acid
Overview
Description
5-(Furan-3-yl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO3 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Furan and pyridine derivatives have been found to interact with a variety of biological targets. For instance, indole derivatives, which are structurally similar to pyridine, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action would depend on the specific biological target. For instance, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, and anticancer activities, among others .
Biochemical Pathways
The affected biochemical pathways would also depend on the specific biological target. For instance, some indole derivatives have been found to affect pathways related to inflammation, viral replication, and cell proliferation .
Result of Action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. For instance, an anti-inflammatory compound might reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, the activity of some furan derivatives has been found to be affected by microbial resistance .
Biochemical Analysis
Biochemical Properties
5-(Furan-3-yl)pyridine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the biochemical reactions .
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to activate certain signaling pathways that lead to increased expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. The compound binds to the active sites of enzymes, either blocking substrate access or facilitating the catalytic process. These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing antioxidant defenses and improving metabolic efficiency. At high doses, it can exhibit toxic or adverse effects, including oxidative damage and disruption of normal cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence pathways related to energy production, oxidative stress response, and biosynthesis of essential molecules . These interactions are crucial for maintaining cellular homeostasis and adapting to environmental changes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. Transporters and binding proteins facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
5-(furan-3-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKJTTWXLFXXSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734681 | |
Record name | 5-(Furan-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160106-84-2 | |
Record name | 5-(Furan-3-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.